molecular formula C9H8ClFO B1324355 3-(2-Fluorophenyl)propionyl chloride CAS No. 52163-89-0

3-(2-Fluorophenyl)propionyl chloride

Cat. No. B1324355
CAS RN: 52163-89-0
M. Wt: 186.61 g/mol
InChI Key: UKMJNLBMILIWFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)propionyl chloride consists of a propionyl group (a three-carbon chain with a carbonyl group at one end) attached to a 2-fluorophenyl group (a phenyl ring with a fluorine atom at the 2-position).


Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)propionyl chloride is a colorless liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Crystal Structure Studies :

    • The reaction of 3-chloropropionyl chloride with ammonium thiocyanate and 4-fluoroaniline, related to 3-(2-Fluorophenyl)propionyl chloride, was studied to understand crystal structures. The compound crystallized in the triclinic system, providing insights into molecular configurations and interactions (Ismail & Yamin, 2009).
  • Organometallic Chemistry :

    • Research in organometallic chemistry led to the synthesis of compounds like [(ArNHCH2CH2)3N] with aryl-substituted triamidoamine ligands, where 4-fluorophenyl groups (akin to 3-(2-Fluorophenyl)propionyl chloride) were used. These findings have implications for the development of new organometallic compounds (Greco, Popa, & Schrock, 1998).
  • Development of New Fluorinated Compounds :

    • The synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a compound related to 3-(2-Fluorophenyl)propionyl chloride, was examined. This research contributes to the development of new fluorinated compounds with potential pharmaceutical applications (Ming-zhi et al., 2005).
  • Fluorinated Heterocyclic Compound Synthesis :

    • Studies have shown the use of similar fluorinated acrylates for the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, indicating the versatility of such compounds in synthesizing fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
  • Pharmaceutical Research :

    • The synthesis of β-(3,5-Diterbutyl-4-hydroxyphenyl) Prop
    ionyl chloride, which is structurally related to 3-(2-Fluorophenyl)propionyl chloride, was explored for potential pharmaceutical applications. The study focused on the synthesis process, highlighting the utility of such compounds in the pharmaceutical industry .
  • Sensor Development :

    • Research involving the development of a benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene demonstrated the potential of fluorophenyl compounds in creating sensitive and selective detection methods for toxic chemicals (Zhang et al., 2017).
  • Enantioselective Synthesis :

    • The use of (2-fluoro)allyl chloride in enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations from alcohol or aldehyde levels via transfer hydrogenation was explored. This study, involving a compound similar to 3-(2-Fluorophenyl)propionyl chloride, contributes to advancements in enantioselective synthesis techniques (Hassan, Montgomery, & Krische, 2012).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

3-(2-fluorophenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMJNLBMILIWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632632
Record name 3-(2-Fluorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)propionyl chloride

CAS RN

52163-89-0
Record name 2-Fluorobenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52163-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-(2-fluorophenyl)propionic acid (18.64 g, 0.111 mol) and dimethylformamide (5 drops) at room temperature was added dropwise oxalyl chloride (60 mL). The mixture was stirred at room temperature until gas evolution had ceased. The excess oxalyl chloride was removed by distillation to give 3-(2-fluorophenyl)propionyl chloride. A solution of the 3-(2-fluorophenyl)propionyl chloride in dichloromethane (230 mL) was added dropwise to a mixture of aluminum chloride (16.25 g, 0.12 mol) in dichloromethane (230 mL), and the mixture was refluxed for 3.5 h. The reaction mixture was poured into ice water (1200 mL), and the two phases were separated. The dichloromethane phase was washed successively with 0.1N aqueous sodium hydroxide (2×100 mL), water (200 mL), and brine (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residual oil was chromatographed on silica gel eluting with hexane:dichloromethane (9:1) to give 11.0 g of crude 4-fluoro-1-indanone as a yellow solid. Recrystallization from acetone: water mixtures gave 8.02 g (48%) of 4-fluoro-1-indanone as a pale yellow solid: m.p., 71°-72° C.; NM (DMSO-d6): d 7.51 (m, 3H, Ar), 3.13 (t, 2H, CH2), 2.74 (t, 2H, CH2).
Quantity
18.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Houghton, M Voyle, R Price - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The cyclisation of several 3-(2-fluorophenyl)-propanols to the corresponding chroman occurs in nitromethane–acetone solution at 80 C when either the hexafluorophosphate (3) or …
Number of citations: 39 pubs.rsc.org

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